molecular formula C6H5ClN4 B8052476 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B8052476
M. Wt: 168.58 g/mol
InChI Key: FCEQJAUZDBDGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Potential as Pesticides : Jørgensen, Girgis, and Pedersen (1985) describe a one-step synthesis for a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, which includes compounds related to 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Their study indicates potential applications in pesticide development (Jørgensen, Girgis, & Pedersen, 1985).

  • Crystal Structures and Drug Design : Asaftei, Reichelt, Reuter, and Rosemeyer (2009) synthesized and analyzed the crystal structures of derivatives of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Their work contributes to understanding the molecular configuration of these compounds, which is crucial for drug design (Asaftei et al., 2009).

  • Novel Synthetic Routes and Applications in Medicinal Chemistry : Desai (2006) developed new synthetic routes for fused Tetrazolo[1,5‐c] pyrrolo[3,2‐e]pyrimidines and their conversion to new 4‐aminopyrrolo[2,3‐d]pyrimidines. This synthesis is relevant for medicinal chemistry applications (Desai, 2006).

  • Docking Studies for Drug Discovery : Bommeraa, Merugu, and Eppakayala (2019) conducted a study on the synthesis of a derivative of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine and performed docking studies, which are essential for understanding the interaction of these compounds with biological targets (Bommeraa, Merugu, & Eppakayala, 2019).

  • Fungicidal Properties : Tumkevicius, Urbonas, and Vainilavicius (2013) synthesized derivatives of pyrrolo[2,3-d]pyrimidine and found that they possess fungicidal properties. This indicates the potential agricultural applications of these compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).

  • Antiviral and Antiproliferative Activities : Pudlo, Nassiri, Kern, Wotring, Drach, and Townsend (1990) explored the synthesis and antiviral, as well as antiproliferative activities, of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, highlighting their therapeutic potential (Pudlo et al., 1990).

properties

IUPAC Name

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEQJAUZDBDGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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